2,4,5-三氟苯甲醛

描述

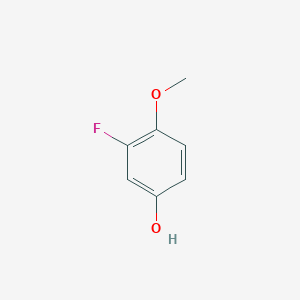

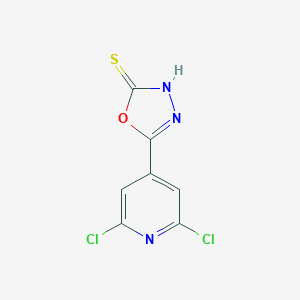

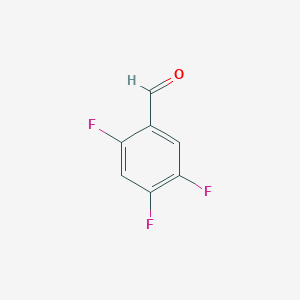

2,4,5-Trifluorobenzaldehyde is a chemical compound with the molecular formula C7H3F3O . It has an average mass of 160.093 Da and a monoisotopic mass of 160.013596 Da .

Synthesis Analysis

2,4,5-Trifluorobenzaldehyde may be synthesized from bis(2,4,5-trifluorophenyl)methanone . Another method involves the reaction of a chlorobenzaldehyde with an alkali fluoride in a dipolar aprotic medium .Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluorobenzaldehyde consists of a benzene ring with three fluorine atoms and one aldehyde group attached .Chemical Reactions Analysis

2,4,5-Trifluorobenzaldehyde can participate in various chemical reactions. For instance, it can be used in the synthesis of 8-phenyl-7-tosyl-1-(2,4,5-trifluorophenyl)octahydro-1H-pyrano[3,4-c]pyridine and (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate .Physical And Chemical Properties Analysis

2,4,5-Trifluorobenzaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 179.1±35.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.5±3.0 kJ/mol and a flash point of 51.6±17.4 °C . The compound has a refractive index of 1.492 and a molar refractivity of 33.0±0.3 cm3 .科学研究应用

Synthesis of Bis(2,4,5-trifluorophenyl)methanone

2,4,5-Trifluorobenzaldehyde can be used in the synthesis of bis(2,4,5-trifluorophenyl)methanone . This compound is a fluorinated building block, which means it can be used as a starting material in the synthesis of various other fluorinated compounds .

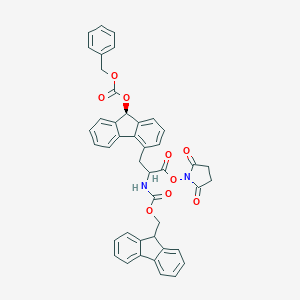

Synthesis of 8-Phenyl-7-tosyl-1-(2,4,5-trifluorophenyl)octahydro-1H-pyrano[3,4-c]pyridine

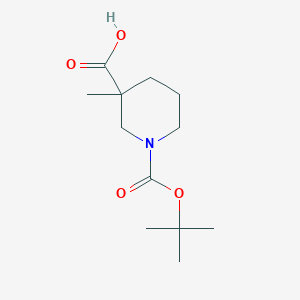

This compound can also be used in the synthesis of 8-phenyl-7-tosyl-1-(2,4,5-trifluorophenyl)octahydro-1H-pyrano[3,4-c]pyridine . This is a complex organic compound that could have potential applications in medicinal chemistry .

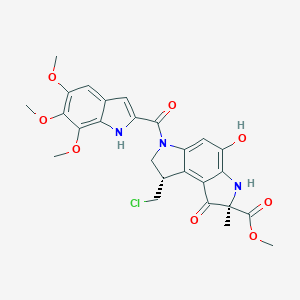

Synthesis of (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide Monohydrate

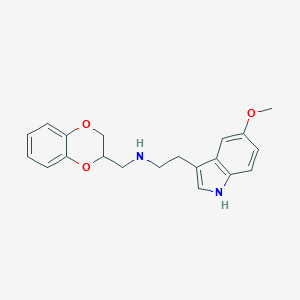

2,4,5-Trifluorobenzaldehyde can be used in the synthesis of (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate . This compound could have potential applications in the development of new pharmaceuticals .

Fluorinated Building Blocks

2,4,5-Trifluorobenzaldehyde is a fluorinated building block . Fluorinated building blocks are used in the synthesis of various fluorinated compounds. Fluorinated compounds have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Synthesis of Fluorinated Fluorophores

2,4,5-Trifluorobenzaldehyde can be used in the synthesis of fluorinated fluorophores . Fluorophores are molecules that can absorb light at a certain wavelength and re-emit light at a longer wavelength. They are used in a variety of applications, including biological imaging, medical diagnostics, and optoelectronics .

Synthesis of Fluorinated Polymers

2,4,5-Trifluorobenzaldehyde can be used in the synthesis of fluorinated polymers . Fluorinated polymers have unique properties, including high thermal stability, chemical resistance, and low surface energy. They are used in a variety of applications, including coatings, films, membranes, and advanced electronic materials .

安全和危害

2,4,5-Trifluorobenzaldehyde is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

作用机制

. The primary targets of this compound are not explicitly mentioned in the available literature. .

Mode of Action

For instance, it may be used in the synthesis of bis(2,4,5-trifluorophenyl)methanone .

Result of Action

As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trifluorobenzaldehyde. For instance, exposure to air might affect its stability . .

属性

IUPAC Name |

2,4,5-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIFJRXFYSUBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333948 | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorobenzaldehyde | |

CAS RN |

165047-24-5 | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165047-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,4,5-Trifluorobenzaldehyde utilized in the synthesis of complex molecules?

A: 2,4,5-Trifluorobenzaldehyde serves as a valuable building block in organic synthesis. For example, it can be reacted with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene to produce bis(2,4,5-trifluorophenyl)methanone after oxidation of the intermediate benzyl alcohol. This hexafluorobenzophenone then undergoes nucleophilic aromatic substitution reactions, offering a route to diverse fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds are often precursors to fluorinated analogs of important fluorophores like fluorescein and rhodamine.

Q2: Can 2,4,5-Trifluorobenzaldehyde participate in catalytic reactions?

A: Research indicates that 2,4,5-Trifluorobenzaldehyde can be decarbonylated in the presence of the cobalt catalyst CoMe(PMe3)4. This decarbonylation reaction highlights the potential of 2,4,5-Trifluorobenzaldehyde as a substrate in transition metal-catalyzed transformations, opening avenues for further exploration of its reactivity.

Q3: What is the significance of the fluorination in 2,4,5-Trifluorobenzaldehyde derivatives?

A: Fluorination plays a crucial role in influencing the properties of compounds derived from 2,4,5-Trifluorobenzaldehyde. For instance, incorporating fluorine into fluorophores can enhance their photostability and modify their spectroscopic characteristics. The strategic positioning of fluorine atoms allows fine-tuning of absorption and emission spectra in the resulting fluorophores, making them highly valuable for various applications.

Q4: How is 2,4,5-Trifluorobenzaldehyde employed in the synthesis of chiral molecules?

A: Researchers successfully synthesized (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol utilizing 2,4,5-Trifluorobenzaldehyde as a starting material. The synthesis involved a Wittig-Horner reaction followed by a reduction and a Sharpless asymmetric epoxidation. This approach exemplifies the versatility of 2,4,5-Trifluorobenzaldehyde in constructing chiral molecules with high enantiomeric excess, which is crucial in pharmaceutical and medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。